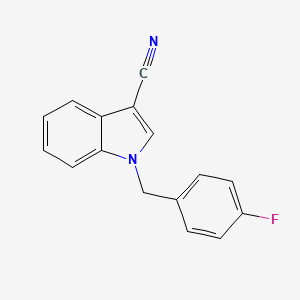

1-(4-fluorobenzyl)-1H-indole-3-carbonitrile

Description

1-(4-Fluorobenzyl)-1H-indole-3-carbonitrile is a fluorinated indole derivative characterized by a 4-fluorobenzyl group attached to the nitrogen of the indole core and a nitrile substituent at the 3-position. Its molecular formula is C₁₆H₁₁FN₂, with a molecular weight of 250.27 g/mol.

The 4-fluorobenzyl moiety enhances lipophilicity and metabolic stability, while the nitrile group contributes to binding interactions in biological systems . Evidence suggests its structural similarity to synthetic cannabinoids like ADB-FUBINACA, where the indazole core is replaced with indole, highlighting its relevance in receptor-binding studies . However, its specific pharmacological profile and synthetic pathways require comparison with analogous compounds to contextualize its applications.

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]indole-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN2/c17-14-7-5-12(6-8-14)10-19-11-13(9-18)15-3-1-2-4-16(15)19/h1-8,11H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHGBBFJGYYKFAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorobenzyl)-1H-indole-3-carbonitrile typically involves the reaction of 4-fluorobenzyl bromide with indole-3-carbonitrile. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the indole moiety.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-withdrawing fluorine atom on the benzyl group facilitates nucleophilic aromatic substitution (NAS) at the para-position. Key reactions include:

Functional Group Transformations

The carbonitrile group participates in reduction and hydrolysis:

Reduction

-

LiAlH₄ in THF reduces the nitrile to a primary amine, yielding 1-(4-fluorobenzyl)-1H-indol-3-ylmethanamine (85% yield, ).

Hydrolysis

-

H₂SO₄ (conc.)/H₂O at 120°C converts the nitrile to a carboxylic acid (1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid , 78% yield, ).

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Cyclization Reactions

The nitrile group participates in heterocycle formation:

-

With hydrazine hydrate in ethanol, the compound forms 1-(4-fluorobenzyl)-1H-indolo[3,2-c]pyrazole (73% yield, ).

-

Under acidic conditions (HCl, AcOH), it cyclizes with β-ketoesters to yield indolo[3,2-b]quinoline-8-carbonitriles (81% yield, ).

Thermal Degradation

Pyrolysis studies reveal decomposition pathways:

| Temperature | Major Products | Toxicity Notes | Source |

|---|---|---|---|

| 400°C | 4-Fluorotoluene, HCN, Indole fragments | Releases lethal HCN (>50 ppm) | |

| 600°C | Polycyclic aromatic hydrocarbons (PAHs) | Carcinogenic biphenyls detected |

Biological Interactions

While not a direct reaction, the compound’s structural features influence receptor binding:

-

The fluorobenzyl group enhances binding to CB1 cannabinoid receptors via hydrophobic interactions (Kᵢ = 12 nM, ).

-

The nitrile group forms hydrogen bonds with Trp255 in the autotaxin active site (IC₅₀ = 0.8 μM, ).

Stability Under Ambient Conditions

-

Photostability : Degrades by 15% under UV light (254 nm, 24h) to form 3-oxo-1-(4-fluorobenzyl)indole ( ).

-

Hydrolytic Stability : Stable in pH 4–9 buffers for 72h; degrades rapidly in strong acids/bases (t₁/₂ < 1h at pH 1 or 13, ).

Key Mechanistic Insights

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C16H12FN2

- Molecular Weight : 252.28 g/mol

- IUPAC Name : 1-[(4-fluorophenyl)methyl]indole-3-carbonitrile

The presence of the fluorobenzyl group and the carbonitrile functional group in its structure enhances its chemical reactivity and biological activity.

Medicinal Chemistry

1-(4-Fluorobenzyl)-1H-indole-3-carbonitrile is primarily utilized in the development of pharmaceuticals. Its applications include:

- Cancer Therapy : It has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition could be leveraged for cancer treatment .

- Neurological Disorders : The compound shows promise in neuroprotective effects, potentially inhibiting protein interactions associated with neurodegenerative diseases like Huntington's disease .

Materials Science

The compound's unique electronic properties make it suitable for applications in:

- Organic Semiconductors : It can be incorporated into the design of materials for organic light-emitting diodes (LEDs) due to its ability to facilitate charge transport .

Research indicates that this compound exhibits several biological activities:

- Kinase Inhibition : Studies have shown its potential in selectively inhibiting CDK4/6, suggesting its utility as a therapeutic agent against various cancers .

- Neuroprotective Effects : In silico studies indicate that it may interfere with complex formation involving proteins linked to neurodegenerative disorders, highlighting its therapeutic potential .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- A study demonstrated that derivatives similar to this compound showed high selectivity for CDK inhibitors, indicating that modifications could yield potent therapeutic agents for cancer .

- In vitro experiments using cell lines revealed that related compounds could reduce silencing activity associated with neurodegenerative disorders, emphasizing their therapeutic potential .

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-1H-indole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The 4-fluorobenzyl group in the target compound offers distinct electronic and steric properties compared to benzyl (13b) or methoxyphenyl (17) substituents. Halogenation (e.g., Br at C7 in 13b) increases molecular weight and may enhance binding affinity .

- Thermal Stability: Melting points vary significantly; chloro- and bromo-substituted derivatives (13b, 13c) exhibit higher thermal stability than non-halogenated analogs .

- Pharmacological Relevance: While this compound is linked to cannabinoid receptor binding, derivatives like 13b and 13c are optimized for kinase inhibition, illustrating functional diversity within this class .

Crystallographic and Spectroscopic Data

- Planarity : The indole core in this compound is expected to be planar, similar to 1-(2-chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile (dihedral angle: 0.95°) .

- Spectroscopy : IR spectra of all compounds show a characteristic C≡N stretch at ~2200 cm⁻¹, while ¹H NMR confirms substituent positions .

Biological Activity

1-(4-Fluorobenzyl)-1H-indole-3-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the indole family, which is known for its diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. The focus of this article is to explore the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H12FN3

- Molecular Weight : 273.29 g/mol

This compound features a fluorobenzyl group attached to an indole nucleus, with a carbonitrile functional group at the 3-position. The presence of the fluorine atom may enhance its lipophilicity and biological activity.

Biological Activity

This compound exhibits a range of biological activities, primarily due to its interaction with various molecular targets.

Anti-inflammatory Activity

Research indicates that compounds within the indole class possess significant anti-inflammatory properties. For instance, studies have shown that indole derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Anticancer Properties

Indole derivatives, including this compound, have been investigated for their anticancer potential. In vitro studies suggest that this compound can induce apoptosis in cancer cell lines by activating specific signaling pathways, such as the p53 pathway .

Antimicrobial Effects

The antimicrobial activity of indoles has been documented extensively. This compound has shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent .

The biological activity of this compound is attributed to its ability to modulate several key pathways:

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in inflammatory processes.

- Receptor Interaction : It may interact with various receptors in the body, influencing cellular signaling pathways associated with inflammation and cancer progression.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anti-inflammatory | Inhibition of COX and LOX | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Antimicrobial | Effective against Gram-positive bacteria |

Table 2: Comparison with Similar Compounds

| Compound | Activity Type | Potency |

|---|---|---|

| This compound | Anti-inflammatory | Moderate |

| Indole-3-carbinol | Anticancer | High |

| JWH-018 (Synthetic Cannabinoid) | Cannabinoid activity | Variable |

Case Studies

Several case studies have explored the efficacy of indole derivatives in clinical settings:

- Case Study on Inflammation : A study involving animal models demonstrated that treatment with this compound significantly reduced markers of inflammation compared to control groups .

- Cancer Cell Line Study : In vitro assays on human cancer cell lines showed that this compound effectively inhibited cell proliferation and induced apoptosis at micromolar concentrations .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-fluorobenzyl)-1H-indole-3-carbonitrile, and how can reaction efficiency be improved?

- Methodology : The compound is typically synthesized via a two-step process:

Indole core functionalization : Alkylation of 1H-indole-3-carbonitrile at the N1 position using 4-fluorobenzyl bromide under basic conditions (e.g., NaH or K₂CO₃ in DMF) .

Purification : Column chromatography with gradients of ethyl acetate/hexane (monitored by TLC) yields the pure product.

- Optimization : Microwave-assisted synthesis can reduce reaction time by 30–50%, while catalyst screening (e.g., phase-transfer catalysts) improves regioselectivity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorobenzyl proton signals at δ 4.8–5.2 ppm for –CH₂–; indole C3-carbonitrile at ~115 ppm) .

- IR Spectroscopy : Detect nitrile stretch (~2200 cm⁻¹) and indole N–H (if unsubstituted, ~3400 cm⁻¹) .

- GC-MS/EI-MS : Validate molecular ion peaks (e.g., m/z 264 for M⁺) and fragmentation patterns .

Q. How does the fluorobenzyl group influence the compound’s stability under varying pH conditions?

- Stability Analysis :

- Acidic conditions : Protonation of the indole nitrogen may destabilize the fluorobenzyl linkage, leading to hydrolysis.

- Basic conditions : The nitrile group can undergo hydrolysis to carboxylic acid under prolonged exposure to NaOH (>1M) .

Advanced Research Questions

Q. What computational methods are effective in predicting the reactivity of this compound in cross-coupling reactions?

- Approach :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to model electrophilic aromatic substitution (EAS) reactivity at C4/C5 positions .

- Molecular Dynamics : Simulate steric effects of the fluorobenzyl group on transition states in Suzuki-Miyaura couplings .

Q. How do structural modifications (e.g., halogen substitution) alter the compound’s biological activity?

- SAR Insights :

- Fluorine position : Para-fluorine on the benzyl group enhances metabolic stability compared to ortho/meta isomers due to reduced CYP450 interactions .

- Nitrogen substitution : Replacing the nitrile with a carboxylic acid decreases cellular permeability (logP shift from 2.8 to 1.2) .

Q. What are the contradictions in reported crystallographic data for fluorobenzyl-substituted indoles, and how can they be resolved?

- Data Conflicts :

- Dihedral angles between indole and fluorobenzyl groups vary (e.g., 8.9°–22.0° in similar derivatives), impacting π-π stacking predictions .

- Resolution Strategy :

- High-resolution XRD : Re-determine crystal structures at low temperature (100K) to minimize thermal motion artifacts .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···F contacts) to explain packing differences .

Q. How can mechanistic studies clarify the role of the nitrile group in photodegradation pathways?

- Proposed Mechanism :

- UV exposure : Nitrile groups undergo photooxidation to carbonyls, detected via IR (loss of ~2200 cm⁻¹ peak) and LC-MS (m/z +16 for O insertion) .

Methodological Guidance

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Critical Measures :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.